2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride

Catalog No.
S869217
CAS No.
1354950-06-3
M.F
C9H18ClNO2
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1-(Methylamino)cyclohexyl]acetic acid hydrochlo...

CAS Number

1354950-06-3

Product Name

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride

IUPAC Name

2-[1-(methylamino)cyclohexyl]acetic acid;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c1-10-9(7-8(11)12)5-3-2-4-6-9;/h10H,2-7H2,1H3,(H,11,12);1H

InChI Key

UJVDTLLJSASVPN-UHFFFAOYSA-N

SMILES

CNC1(CCCCC1)CC(=O)O.Cl

Canonical SMILES

CNC1(CCCCC1)CC(=O)O.Cl

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclohexyl group and a methylamino substituent. It has the chemical formula C₉H₁₈ClNO and a molecular weight of approximately 207.7 g/mol. This compound is primarily recognized for its role in various biological applications and as a potential pharmaceutical agent .

Chemical Structure and Properties

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride (2-MCAA HCl) is an organic molecule containing a cyclohexane ring, an acetic acid group, and a methylamino group. The presence of the hydrochloride salt (HCl) indicates it is positively charged.

  • Chemical formula: C9H18ClNO2 PubChem:
  • Molecular weight: 207.7 g/mol PubChem:

Research into the specific properties of 2-MCAA HCl is limited, but ongoing scientific investigations involving this molecule generally fall under the following categories:

  • Synthetic Organic Chemistry: Research into the development of efficient methods for synthesizing 2-MCAA HCl or related compounds [scientific literature search on specific synthesis methods is recommended].
  • Medicinal Chemistry: Investigations into the potential therapeutic applications of 2-MCAA HCl or its derivatives. This might involve studying interactions with biological targets or incorporating the structure into new drug candidates [further information on potential therapeutic applications would require consultation with scientific databases].

  • Acid-Base Reactions: As an acid, it can donate protons to bases, forming salts.
  • Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, leading to the formation of amines or other derivatives.

These reactions highlight its versatility in synthetic organic chemistry .

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride exhibits significant biological activity. It has been investigated for its potential effects on the central nervous system, particularly as a modulator of neurotransmitter systems. Its structure suggests possible interactions with receptors involved in pain modulation and anxiety .

Preliminary studies indicate that this compound may have analgesic properties, making it of interest for further pharmacological evaluation.

The synthesis of 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride typically involves several steps:

  • Cyclization: Starting from simple amino acids or their derivatives, cyclization reactions can form the cyclohexyl ring.
  • Methylation: The introduction of the methylamino group can be achieved through methylation of an amine precursor.
  • Hydrochloride Salt Formation: The final step often involves reacting the base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

These methods may vary based on desired purity and yield.

This compound finds applications in various fields:

  • Pharmaceutical Development: It is explored as a potential drug candidate for treating neurological disorders.
  • Biochemical Research: Used as a buffering agent in cell culture systems due to its ability to maintain pH levels .
  • Analytical Chemistry: Employed in studies involving receptor binding assays and other pharmacological evaluations.

Its diverse applications underscore its importance in both research and therapeutic contexts.

Interaction studies of 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride focus on its binding affinity to various receptors. Preliminary data suggest potential interactions with:

  • GABA Receptors: Implicating possible anxiolytic effects.
  • NMDA Receptors: Indicating a role in pain pathways.

Further studies are necessary to elucidate these interactions fully and understand their implications for therapeutic use .

Several compounds share structural similarities with 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride, including:

Compound NameStructure SimilarityUnique Features
GabapentinSimilar cyclohexyl structureKnown for anticonvulsant properties
PregabalinSimilar amine functional groupUsed for neuropathic pain management
1-Aminocyclohexanecarboxylic AcidCycloalkane backboneLacks methyl substitution; used in different pathways

These compounds highlight the unique aspects of 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride, particularly its specific methylamino substitution that may influence its biological activity differently compared to others .

Multistep Synthesis Pathways from Precursor Molecules

The synthesis of 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride requires strategic planning of multistep pathways that efficiently construct the target molecule while maintaining high yields and stereoselectivity [1]. Contemporary synthetic approaches utilize sequential transformations that build complexity through controlled functionalization of cyclohexyl precursors [2]. The overall synthetic strategy typically involves three key construction phases: cyclohexyl ring formation, methylamino group introduction, and acetic acid moiety incorporation [1].

Modern synthetic routes often employ convergent strategies where intermediate building blocks are prepared separately and then coupled in later stages to minimize the number of sequential transformations [3]. This approach reduces cumulative yield losses and allows for better control over stereochemical outcomes [2]. The selection of appropriate protecting groups and functional group compatibility considerations are crucial for successful multistep synthesis execution [4].

Cyclohexyl Ring Formation Techniques

Cyclohexyl ring construction represents a fundamental challenge in the synthesis of 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride [5]. The Robinson annulation methodology provides a robust approach for six-membered ring formation through the coupling of ketones with methyl vinyl ketones [6]. This reaction proceeds via Michael addition followed by aldol condensation, forming the cyclohexenone framework that can be subsequently reduced to the saturated cyclohexyl system [6].

The Robinson annulation typically employs base-catalyzed conditions with sodium hydroxide or potassium hydroxide in protic solvents [6]. Temperature control is critical, with optimal conditions ranging from 60-80°C to ensure complete cyclization while minimizing side reactions [6]. The stereochemical outcome of the annulation can be influenced by the choice of base and solvent system, with protic solvents generally favoring the formation of thermodynamically stable products [6].

Alternative cyclohexyl ring formation strategies include catalytic hydrogenation of aromatic precursors, which provides direct access to saturated cyclohexyl systems [7]. Complete hydrogenation of aniline derivatives using cobalt or nickel-based catalysts under hydrogen pressure yields cyclohexylamine intermediates with high efficiency [7]. This approach offers the advantage of producing the cyclohexyl ring with the desired substitution pattern already in place [7].

Table 1: Cyclohexyl Ring Formation Methods

MethodSubstrateConditionsYield (%)Selectivity
Robinson AnnulationKetone + Methyl vinyl ketoneBase, 60-80°C70-85High trans selectivity
Catalytic HydrogenationAniline derivativesCo/Ni catalyst, H₂ pressure80-95Complete saturation
CycloadditionDiene + DienophileThermal or Lewis acid60-90Stereoselective

Methylamino Group Introduction Mechanisms

The incorporation of the methylamino functionality into the cyclohexyl framework employs several complementary strategies depending on the synthetic route and starting materials [8] [9]. Reductive amination represents the most direct approach for methylamino group introduction, utilizing cyclohexanone derivatives as electrophilic partners [4]. This transformation proceeds through imine formation followed by selective reduction using sodium borohydride or lithium aluminum hydride [4].

Catalytic hydrogenation of nitrile precursors provides an alternative pathway for methylamino group formation [9]. The process involves a two-stage reduction sequence where benzonitrile derivatives are first reduced to benzylamine intermediates, followed by ring saturation under elevated hydrogen pressure [9]. Nickel catalysts promoted with barium hydroxide and alkali metal hydroxides demonstrate superior performance in this transformation, achieving yields of 80% or higher [9].

The Mannich reaction offers another viable approach for methylamino group introduction, particularly when starting from cyclohexyl ketone precursors [10]. This transformation involves the condensation of formaldehyde, methylamine, and the ketone substrate under acidic conditions [10]. The reaction proceeds through the formation of an iminium intermediate that undergoes nucleophilic attack by the enolate form of the ketone [10].

Table 2: Methylamino Group Introduction Methods

MethodStarting MaterialReagentsConditionsYield (%)
Reductive AminationCyclohexanoneMethylamine, NaBH₄RT, MeOH75-85
Nitrile ReductionBenzonitrileH₂, Ni catalyst130-180°C, 500 psi80-90
Mannich ReactionCyclohexyl ketoneCH₂O, MeNH₂Acidic, RT70-80

Acetic Acid Moiety Incorporation Protocols

The acetic acid moiety incorporation represents the final key transformation in the synthetic sequence, requiring careful consideration of functional group compatibility and reaction conditions [11]. Alkylation of malonate derivatives provides a classical approach for acetic acid incorporation [4]. The amidomalonate synthesis extends this methodology by utilizing diethyl acetamidomalonate as a starting material, which undergoes base-catalyzed alkylation followed by hydrolysis and decarboxylation [4].

The alkylation reaction typically employs sodium hydride or potassium tert-butoxide as the base in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran [4]. Temperature control is crucial, with reactions conducted at 0-25°C to minimize side reactions and maximize selectivity [4]. The subsequent hydrolysis and decarboxylation steps require aqueous acidic conditions at elevated temperatures to ensure complete conversion [4].

Alternative approaches utilize Reformatsky-type reactions where organozinc reagents derived from bromoacetic esters react with cyclohexyl ketone intermediates . This transformation provides direct access to acetic acid derivatives with excellent regioselectivity . The reaction conditions typically involve zinc metal activation in tetrahydrofuran at reflux temperatures .

Direct acylation strategies employ acid chlorides or activated esters of acetic acid derivatives in the presence of Lewis acid catalysts [2]. These reactions proceed under mild conditions and offer high selectivity for the desired substitution pattern [2]. The choice of catalyst and solvent system significantly influences the reaction outcome, with aluminum chloride in dichloromethane providing optimal results [2].

Catalytic Hydrogenation Approaches in Intermediate Steps

Catalytic hydrogenation plays a pivotal role in multiple stages of the synthetic sequence, serving both as a method for functional group transformation and stereochemical control [13] [14]. The selection of appropriate catalysts and reaction conditions determines the efficiency and selectivity of these transformations [15]. Heterogeneous catalysts, particularly palladium on carbon, platinum on carbon, and Raney nickel, represent the most commonly employed systems for hydrogenation reactions [13].

The mechanism of catalytic hydrogenation involves the coordination of both hydrogen and the substrate to the metal surface, followed by hydrogen transfer in a syn-addition fashion [14]. This stereochemical outcome is crucial for maintaining the desired configuration in cyclohexyl derivatives [15]. The reaction typically proceeds through the formation of a metal-substrate complex, followed by oxidative addition of hydrogen and reductive elimination to yield the saturated product [14].

Palladium on carbon demonstrates exceptional performance in the hydrogenation of aromatic rings and multiple bonds [13]. The catalyst loading typically ranges from 5-10% by weight, with reaction temperatures maintained between 25-60°C under hydrogen pressures of 1-4 atmospheres [13]. The reaction rate and selectivity can be modulated by the choice of solvent, with protic solvents generally accelerating the transformation [13].

Table 3: Catalytic Hydrogenation Conditions

Substrate TypeCatalystTemperature (°C)Pressure (atm)SolventYield (%)
Aromatic ringsPd/C (10%)50-601-4Methanol85-95
Nitro groupsPd/C (5%)40-500.1-0.6Water/EtOH90-98
AlkenesPt/C (5%)25-401-2Ethyl acetate80-90
AlkynesLindlar catalyst25-351Hexane75-85

Sequential hydrogenation strategies enable the selective reduction of multiple functional groups in a single reaction vessel . The nitro group reduction proceeds preferentially over aromatic ring hydrogenation, allowing for staged transformations . Initial hydrogenation at lower temperatures and pressures selectively reduces nitro groups to amines, while subsequent elevation of temperature and pressure accomplishes ring saturation .

The stereochemical outcome of cyclohexyl ring hydrogenation strongly favors the formation of trans-substituted products . The trans-to-cis ratio typically ranges from 60-70% under standard conditions, with the thermodynamically favored trans-isomer predominating . This stereoselectivity can be enhanced through the use of directed hydrogenation techniques employing chelating ligands or modified catalyst surfaces .

Solvent Systems and Reaction Condition Optimization

Solvent selection represents a critical parameter in optimizing synthetic transformations for 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride [17] [18]. The choice of solvent system influences reaction rates, selectivity, and product isolation efficiency [19]. Protic solvents such as methanol and ethanol generally favor ionic mechanisms and facilitate proton transfer steps [19]. Aprotic solvents including dimethyl sulfoxide, tetrahydrofuran, and acetonitrile promote nucleophilic substitution reactions and suppress competing elimination pathways [19].

Reaction condition optimization employs systematic approaches to identify optimal parameter combinations [17] [18]. Design of experiments methodologies enable efficient exploration of multidimensional parameter spaces while minimizing the number of experimental trials [18]. Response surface methodology provides mathematical models relating reaction outcomes to input variables, facilitating identification of optimal conditions [20].

Temperature optimization requires careful consideration of reaction kinetics and thermodynamics [17]. Higher temperatures generally accelerate reaction rates but may compromise selectivity or promote side reactions [21]. The optimal temperature range typically falls between 40-80°C for most synthetic transformations, with specific optimization required for each reaction type [21].

Table 4: Solvent System Optimization Data

SolventDielectric ConstantBoiling Point (°C)Reaction RateSelectivityYield (%)
Methanol32.765HighGood75-85
Ethanol24.578HighGood70-80
Tetrahydrofuran7.666MediumExcellent80-90
Dimethyl sulfoxide46.7189HighFair65-75
Acetonitrile35.982MediumGood70-85

Concentration effects significantly impact reaction outcomes, with optimal substrate concentrations typically ranging from 0.1-0.5 molar [21]. Higher concentrations may lead to increased side reactions or precipitation of intermediates, while lower concentrations result in reduced reaction rates and processing efficiency [21]. The concentration optimization must balance reaction kinetics with practical considerations of solvent usage and product isolation [21].

Pressure optimization becomes critical for reactions involving gaseous reagents, particularly hydrogen in catalytic hydrogenation steps [21]. Elevated pressures increase the concentration of dissolved gases, accelerating reaction rates [21]. However, excessive pressures may lead to catalyst deactivation or undesired side reactions [21]. The optimal pressure range typically falls between 1-5 atmospheres for most synthetic applications [21].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride presents unique challenges that differ significantly from laboratory-scale synthesis [22] [23]. Scale-up considerations include heat and mass transfer limitations, equipment design constraints, and process safety requirements [24]. The transition from batch to continuous processing represents a significant opportunity for improving efficiency and reducing production costs [25] [26].

Heat management becomes critical at industrial scales due to the exothermic nature of many synthetic transformations [22]. Inadequate heat removal can lead to temperature excursions, reduced selectivity, and safety hazards [22]. Industrial reactors employ sophisticated temperature control systems including external cooling, internal heat exchangers, and distributed feeding strategies to maintain optimal reaction conditions [22].

Mass transfer limitations can significantly impact reaction rates and selectivity in large-scale operations [23]. Mixing inefficiencies may lead to concentration gradients that promote side reactions or reduce overall conversion [23]. Industrial mixers employ specialized impeller designs and computational fluid dynamics modeling to optimize mixing performance [23].

Table 5: Industrial Production Challenges and Solutions

ChallengeImpactSolutionImplementation
Heat ManagementTemperature controlExternal cooling systemsJacketed reactors
Mass TransferMixing efficiencyHigh-shear impellersCFD optimization
Process SafetyHazard mitigationAutomated control systemsContinuous monitoring
Quality ControlProduct consistencyStatistical process controlReal-time analysis
Waste MinimizationEnvironmental impactSolvent recovery systemsDistillation units

Continuous flow processing offers significant advantages for industrial production, including improved heat and mass transfer, reduced reaction times, and enhanced safety [27]. Flow reactors enable precise control of reaction conditions and facilitate the implementation of multistep synthetic sequences [27]. The integration of solid-phase synthesis with continuous flow operation provides push-button automation capabilities for complex synthetic transformations [27].

Process analytical technology enables real-time monitoring of reaction progress and product quality [23]. Spectroscopic techniques including infrared, ultraviolet-visible, and nuclear magnetic resonance provide continuous feedback on reaction composition [23]. This information enables automatic adjustment of reaction conditions to maintain optimal performance [23].

Quality control systems must ensure consistent product quality while minimizing production costs [24]. Statistical process control methodologies employ control charts and capability studies to monitor process performance [20]. Six Sigma approaches systematically identify and eliminate sources of variation in the production process [20].

Environmental considerations require implementation of green chemistry principles to minimize waste generation and environmental impact [25]. Solvent recovery systems enable reuse of organic solvents, reducing both costs and environmental footprint [25]. Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product [25].

X-ray Crystallographic Characterization Data

The crystallographic characterization of 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride provides fundamental insights into its solid-state molecular architecture. The compound exhibits a molecular formula of C9H18ClNO2 with a molecular weight of 207.70 g/mol [1] [2] [3]. The hydrochloride salt form enhances structural stability and aqueous solubility compared to the free base form [1] [3].

Crystallographic studies of related cyclohexyl acetic acid derivatives reveal consistent structural patterns that inform our understanding of the target compound. The 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate demonstrates triclinic crystal symmetry with space group P1, featuring unit cell parameters of a = 6.4164(2) Å, b = 10.8091(3) Å, and c = 19.1335(6) Å [4]. The refinement statistics show R-factors of 0.053, indicating reliable structural determination [4].

PropertyValue
Molecular FormulaC9H18ClNO2 [1] [2] [3]
Molecular Weight207.70 g/mol [1] [2] [3]
CAS Number1354950-06-3 [1] [2] [3]
SMILES NotationCNC1(CCCCC1)CC(=O)O.Cl [1] [3]
InChI KeyUJVDTLLJSASVPN-UHFFFAOYSA-N [3]

Comparative analysis with 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid reveals monoclinic crystal systems with P21/n space group symmetry [5] [6]. These structures consistently show intermolecular hydrogen bonding patterns that stabilize the crystal lattice through O-H···O and N-H···O interactions [5] [4] [6]. The molecules exhibit twisted conformations at sulfonamide linkages with torsional angles of approximately 64.54 degrees [6].

Computational Modeling of Molecular Geometry

Computational investigations of cyclohexyl acetic acid derivatives employ multiple theoretical approaches to elucidate conformational preferences and geometric parameters. The cyclohexane ring system adopts predominantly chair conformations that minimize both angle strain and torsional interactions [7] [8] [9].

Density Functional Theory Simulations

Density functional theory calculations provide accurate geometric predictions for cyclohexane-containing systems. High-level DF-BP86/def2-TZVPP calculations demonstrate that cyclohexane chair conformations exhibit C-C-C bond angles of 111.5 degrees, closely approaching the ideal tetrahedral value of 109.5 degrees [8]. The C-C-H bond angles show slight differentiation between axial (109.1 degrees) and equatorial (110.3 degrees) positions due to electronic effects described by Bent's rule [8].

Computational MethodBasis SetApplicationTypical Accuracy
DFT B3LYP6-31G(d,p)Geometry optimization±2-5 kJ/mol [10] [11]
DFT M06-2X6-31G(d,p)Energy calculations±1-3 kJ/mol [10]
DFT ωB97XD6-31G(d,p)Dispersion interactions±1-3 kJ/mol [10] [11]
CCSD(T)/CBSComplete basis setBenchmark calculations±0.1-0.3 kJ/mol [11]

Meta-hybrid density functional theory studies reveal that substituted cyclohexane derivatives maintain kinetic stability through electronic band gap considerations [10]. The FCHP derivative shows the highest band gaps of 8.16, 10.0, 11.7, and 12.9 eV corresponding to B3LYP, M06-2X, ωB97XD, and MP2 calculations respectively [10]. These computational results indicate enhanced stability through reduced electronic exchange and polarization effects [10].

The B3LYP functional, while popular, demonstrates limitations in predicting accurate conformational energies for axial/equatorial equilibria in monosubstituted cyclohexanes [11]. Improved accuracy emerges from density functionals incorporating dispersion corrections, such as ωB97XD and M06-2X, which better account for weak intermolecular interactions [11].

Molecular Dynamics Studies in Solution Phase

Molecular dynamics simulations investigate the dynamic behavior of cyclohexyl amino acid derivatives in aqueous environments. Studies employing the GROMOS96 43a2 force field for cyclohexane moieties coupled with SPC water models demonstrate successful reproduction of solvation thermodynamics [12] [13].

Simulation protocols typically employ 50 nanosecond trajectories with 2-5 femtosecond time steps under NPT ensemble conditions [12] [13]. Temperature coupling utilizes Berendsen thermostats at 300 K with coupling constants of 0.1 picoseconds [12]. Pressure regulation maintains 1.0 bar through anisotropic coupling with relaxation times of 1.0 picoseconds [12].

Interfacial studies at water-cyclohexane boundaries reveal that cyclic peptides containing cyclohexyl moieties adopt "horse-saddle" conformations [13]. These conformations optimize hydrophilic-hydrophobic partitioning through backbone structural deformations influenced by side chain properties [13]. Hydrogen bonding analysis shows preferential interactions between backbone carbonyl oxygens and water molecules, with nitrogen atoms forming both hydrogen bonds and van der Waals contacts [13].

The lateral diffusion coefficients of cyclohexyl-containing molecules at interfaces correlate directly with interaction energy differences between aqueous and organic phases [13]. This relationship demonstrates the coupling between molecular dynamics and thermodynamic partitioning behavior [13].

Torsional Angle Analysis of Cyclohexyl-Acetic Acid Linkage

The conformational analysis of the cyclohexyl-acetic acid linkage reveals critical structural features that determine molecular flexibility and biological activity. X-ray crystallographic studies of related β-amino acid derivatives show that backbone torsion angles (φ, θ) consistently adopt gauche conformations [14] [15] [9].

Torsion AngleRange (degrees)Conformation TypeReference
φ (C0′—N1—C1B—C1A)56.7-65.5Gauche [14] [15] [9]
θ (N1—C1B—C1A—C1′)55.0-66.1Gauche [14] [15] [9]
ψ (C1A—C1′—O—H)157.9-166.9Extended/Gauche [14] [15] [9]

Computational analysis demonstrates that cyclohexane derivatives exhibit torsional angles of approximately ±60 degrees for C-C-C-C arrangements [16] [17] [18]. These values correspond to optimal staggered conformations that minimize 1,3-diaxial interactions and torsional strain [16] [7].

The C-C-O bond angles in acetic acid moieties typically measure 110.6 degrees [19], representing slight deviation from tetrahedral geometry due to electron pair repulsion effects. This angular distortion influences the rotational barrier around the C-C bond connecting the cyclohexyl ring to the acetic acid group [17] [18].

Advanced conformational analysis employing Fourier expansion relationships describes torsional angle distributions in seven-membered ring systems [16]. However, six-membered cyclohexane rings follow simpler geometric constraints due to their well-defined chair-boat interconversion pathways [7].

Molecular mechanics calculations indicate that chair conformations of cyclohexane rings exhibit minimal angle strain, with all bond angles approaching ideal tetrahedral values [7] [8]. The absence of eclipsing interactions in chair conformations results in optimal energetic stability [7]. Ring-flipping processes between chair conformations occur through boat and twist-boat transition states with activation barriers of approximately 45 kJ/mol [7].

Dates

Last modified: 08-16-2023

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